molecular formula C14H17N3O B7535192 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide

4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide

Cat. No. B7535192
M. Wt: 243.30 g/mol
InChI Key: HTGIVEDWOXFFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide, also known as DMPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound belongs to the family of pyrazole derivatives and has a molecular weight of 248.33 g/mol.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain, leading to increased levels of this neurotransmitter and improved cognitive function. Additionally, 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide has been shown to bind to specific receptors in cancer cells, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide has several biochemical and physiological effects on the body, including the inhibition of specific enzymes and receptors, as mentioned above. Additionally, 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the destruction of these cells and inhibition of tumor growth. In Alzheimer's disease, 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide improves cognitive function by increasing the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and receptors. Additionally, 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide has a relatively simple synthesis method, making it easy to produce in large quantities. However, 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide, including the development of new drugs for cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide and its potential applications in other fields, such as materials science. Furthermore, the development of new synthesis methods and the optimization of existing methods could lead to more efficient and cost-effective production of 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide.

Synthesis Methods

The synthesis of 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide can be achieved through several methods, including the reaction of 3,5-dimethylpyrazole with N,N-dimethylbenzamide in the presence of a Lewis acid catalyst. Other methods involve the use of different reagents and solvents, such as acetic anhydride, sodium hydride, and toluene.

Scientific Research Applications

4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for various diseases. Several studies have shown that 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide has demonstrated promising results in the treatment of Alzheimer's disease, where it acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine in the brain.

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-9-11(2)17(15-10)13-7-5-12(6-8-13)14(18)16(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGIVEDWOXFFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide

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